N-2-adamantyl-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

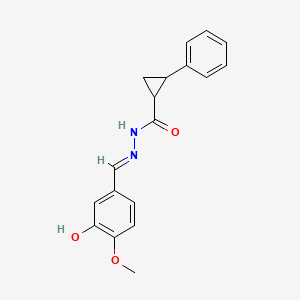

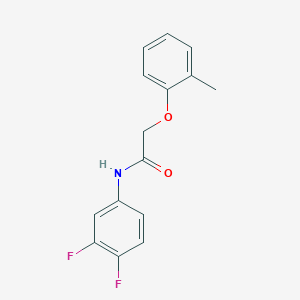

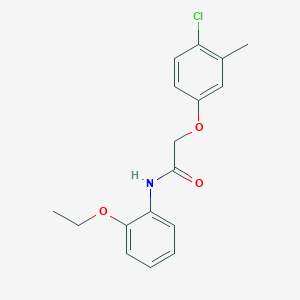

“N-2-adamantyl-2-fluorobenzamide” is a chemical compound with the linear formula C17H20FNO . It is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by a reaction of adamantanecarboxylic acid with enamides has been proposed .Molecular Structure Analysis

The molecular structure of “N-2-adamantyl-2-fluorobenzamide” is characterized by its linear formula C17H20FNO . The molecular weight of this compound is 273.353 .Chemical Reactions Analysis

Adamantane derivatives, including “N-2-adamantyl-2-fluorobenzamide”, are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique

Comprehensive Analysis of N-(adamantan-2-yl)-2-fluorobenzamide Applications

N-(adamantan-2-yl)-2-fluorobenzamide, also known as N-2-adamantyl-2-fluorobenzamide, is a compound with a unique structure that allows for diverse applications in scientific research. Below is a detailed analysis of its potential applications across various fields.

Synthesis of Unsaturated Adamantane Derivatives: The compound serves as a precursor in the synthesis of unsaturated adamantane derivatives. These derivatives are crucial for creating novel materials with enhanced thermal stability and potential use in high-energy fuels and bioactive compounds .

Quantum-Chemical Calculations: Researchers utilize N-(adamantan-2-yl)-2-fluorobenzamide for quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This aids in understanding the chemical and catalytic transformations of these compounds .

Organic Synthesis Applications: In organic synthesis, the compound is used for the direct production of 1,3-disubstituted adamantane derivatives. This process is significant due to its high yield and the importance of adamantane derivatives in pharmaceuticals .

Development of sEH Inhibitors: N-(adamantan-2-yl)-2-fluorobenzamide is instrumental in the development of new soluble epoxide hydrolase (sEH) inhibitors. These inhibitors play a role in the arachidonic acid cascade, which is vital for the body’s inflammatory response .

Creation of Antiviral Agents: The compound’s derivatives have been explored as precursors for antiviral agents. Their structure allows for the creation of molecules with potential activity against viruses like the tick-borne encephalitis virus .

Alzheimer’s Disease Symptomatic Therapy: Derivatives of N-(adamantan-2-yl)-2-fluorobenzamide have been studied for their inhibitory activity against butyrylcholinesterase (BChE). This makes them potential candidates for the symptomatic therapy of Alzheimer’s disease .

Antiarrhythmic Drug Development: The compound has shown promise in the development of antiarrhythmic drugs. Its derivatives have been found to possess a higher level of antiarrhythmic activity and a wider therapeutic ratio compared to known drugs .

Pharmaceutical Research: N-(adamantan-2-yl)-2-fluorobenzamide is used in pharmaceutical research to create new compounds with potential therapeutic applications. Its unique structure allows for the exploration of novel drug candidates .

Mécanisme D'action

Target of Action

Similar adamantane derivatives have been found to exhibit antiarrhythmic activity , suggesting potential targets could be ion channels or proteins involved in cardiac rhythm regulation.

Mode of Action

It’s known that adamantane derivatives can interact with their targets in a manner that modulates the target’s function . The specific interactions and resulting changes would depend on the particular target protein or ion channel.

Biochemical Pathways

Given the antiarrhythmic activity of similar compounds , it’s plausible that this compound could affect pathways related to cardiac rhythm regulation, such as calcium signaling.

Pharmacokinetics

The adamantane moiety is known to enhance lipophilicity, which could potentially improve bioavailability .

Result of Action

Based on the antiarrhythmic activity of similar compounds , it’s possible that this compound could help normalize heart rhythms.

Safety and Hazards

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization in various fields . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds highlight the potential future directions for “N-2-adamantyl-2-fluorobenzamide” and similar compounds .

Propriétés

IUPAC Name |

N-(2-adamantyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLOWMOAQRJMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-2-yl)-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)

![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)

![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)